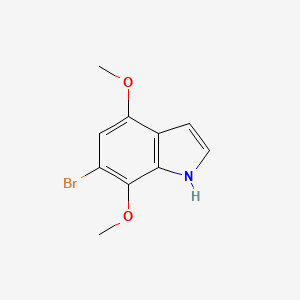

6-Bromo-4,7-dimethoxy-1H-indole

Description

Historical Context and Significance within Indole (B1671886) Chemistry

The history of indole chemistry is rich, with its roots in the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org A few years later, in 1869, he proposed its chemical structure. wikipedia.org The development of synthetic methods, such as the Fischer indole synthesis in 1883, further propelled the exploration of indole derivatives. wikipedia.orgcreative-proteomics.com

Substituted indoles are the structural basis for many biologically active compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org The strategic placement of different functional groups on the indole ring allows for the fine-tuning of a molecule's chemical properties and biological activity. This has made substituted indoles a major focus in the pharmaceutical industry for the development of new drugs. wikipedia.orgbiosynth.com

Structural Features and Aromaticity Considerations for 6-Bromo-4,7-dimethoxy-1H-indole

The structure of this compound is characterized by the indole core with a bromine atom at the 6-position and two methoxy (B1213986) groups at the 4- and 7-positions. The indole ring system itself is aromatic, possessing a planar structure with 10 π-electrons that satisfy Hückel's rule. bhu.ac.in

The substituents on the benzene (B151609) ring significantly influence the electronic properties of the entire molecule. The bromine atom is an electron-withdrawing group, which can impact the reactivity of the indole ring. Conversely, the methoxy groups are electron-donating groups, which increase the electron density of the aromatic system. acs.org The interplay of these opposing electronic effects makes this compound an interesting subject for chemical synthesis and reactivity studies.

Table 1: Structural Features of this compound

| Feature | Description |

| Core Structure | 1H-indole |

| Substituent at C4 | Methoxy (-OCH3) |

| Substituent at C6 | Bromo (-Br) |

| Substituent at C7 | Methoxy (-OCH3) |

Overview of Research Trajectories for Halogenated and Methoxy-Substituted Indoles

Research into halogenated and methoxy-substituted indoles is a vibrant area of organic and medicinal chemistry. Halogenation of indoles is a common strategy to create precursors for further chemical modifications, such as cross-coupling reactions, which are instrumental in building more complex molecules. mdpi.comacs.org The introduction of halogens can also influence the biological activity of indole-containing compounds. mdpi.comnih.gov For instance, the position of a halogen substituent on the indole ring can affect a compound's inhibitory activity against certain enzymes. mdpi.com

Similarly, the incorporation of methoxy groups into the indole structure is a widely used tactic to modulate a molecule's properties. Methoxy groups can influence a compound's photophysical properties, such as fluorescence, and are often found in indole derivatives being investigated for applications in organic electronics. nih.govresearchgate.net Furthermore, methoxy-substituted indoles are key intermediates in the synthesis of various biologically active compounds. acs.orgresearchgate.net The presence of methoxy groups can impact the inhibitory potency of indole derivatives against various biological targets. mdpi.com

The study of molecules like this compound, which contains both halogen and methoxy substituents, allows researchers to investigate the combined effects of these functional groups on the chemical reactivity and potential applications of the indole scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

6-bromo-4,7-dimethoxy-1H-indole |

InChI |

InChI=1S/C10H10BrNO2/c1-13-8-5-7(11)10(14-2)9-6(8)3-4-12-9/h3-5,12H,1-2H3 |

InChI Key |

ZIMDZXAHVFUQIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)OC)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 4,7 Dimethoxy 1h Indole

De Novo Indole (B1671886) Annulation Strategies

De novo strategies for indole synthesis involve the formation of the heterocyclic ring from acyclic precursors. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final indole product.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis is one of the oldest and most reliable methods for constructing the indole core. nih.govthermofisher.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, which proceeds through a phenylhydrazone intermediate. wikipedia.orgjk-sci.com This intermediate then undergoes a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgjk-sci.com

For the synthesis of a 6-bromo-4,7-dimethoxy substituted indole, the corresponding (2-bromo-4,5-dimethoxyphenyl)hydrazine would be a key precursor. The reaction would proceed as outlined in the table below.

| Step | Description | Precursors/Intermediates | Reagents/Conditions |

| 1 | Phenylhydrazone formation | (2-bromo-4,5-dimethoxyphenyl)hydrazine, appropriate aldehyde or ketone | Mild acid or base catalyst |

| 2 | Isomerization | Phenylhydrazone | Acid (Brønsted or Lewis) |

| 3 | semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement | Ene-hydrazine tautomer | Heat, Acid |

| 4 | Cyclization & Aromatization | Di-imine intermediate | Acid catalyst, Elimination of NH3 |

While a versatile and widely used method, the Fischer synthesis can sometimes lead to mixtures of regioisomers if unsymmetrical ketones are used. thermofisher.com Furthermore, the reaction conditions, particularly the choice of acid catalyst (e.g., HCl, H₂SO₄, PPA, or Lewis acids like ZnCl₂), can significantly influence the reaction's outcome and yield. wikipedia.org Modifications such as the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling to form the N-arylhydrazone, have expanded the scope of this reaction. wikipedia.org

Bischler Indole Synthesis and Modifications

The Bischler-Möhlau indole synthesis provides a route to 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.orgchemeurope.com A more general variant, the Bischler indole synthesis, involves the cyclization of an α-arylaminoketone, typically formed from an aniline and an α-haloketone. researchgate.netdrugfuture.com

To apply this to 6-Bromo-4,7-dimethoxy-1H-indole, one would start with 3-bromo-2,5-dimethoxyaniline.

| Starting Materials | Key Intermediate | Product |

| 3-Bromo-2,5-dimethoxyaniline | α-(3-Bromo-2,5-dimethoxyphenylamino)ketone | Substituted this compound |

| α-haloketone |

This classical method has historically been limited by harsh reaction conditions and sometimes unpredictable regioselectivity. wikipedia.org However, modern modifications have improved its utility. For instance, a modified Bischler synthesis involving a carbenoid N-H insertion followed by an ion-exchange mediated cyclization has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it Additionally, the use of microwave assistance has been shown to facilitate one-pot, solvent-free Bischler syntheses. researchgate.net

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis (also known as the Hemetsberger-Knittel synthesis) is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is particularly well-suited for the synthesis of 4- or 6-substituted indoles because the C3–C3a bond is pre-formed in the starting material. rsc.org

The synthesis begins with the condensation of a substituted benzaldehyde (B42025) with an azidoacetate ester to form a vinyl azide. semanticscholar.org Thermal decomposition of this intermediate, believed to proceed through a vinyl nitrene and a 2H-azirine, leads to the cyclized indole product. wikipedia.orgrsc.org

| Precursor Benzaldehyde | Key Intermediate | Product |

| 3-Bromo-4,5-dimethoxybenzaldehyde | Ethyl 2-azido-3-(3-bromo-4,5-dimethoxyphenyl)acrylate | Ethyl this compound-2-carboxylate |

The reaction is often carried out simply by heating, and transition metal catalysts can be used to lower the reaction temperature. rsc.org Despite potential hazards associated with azides, the method has been used on a large scale. rsc.org Recent advancements have applied microwave and flow chemistry techniques to accelerate the process and improve yields. nih.gov A primary limitation is that the method typically produces indole-2-carboxylates. rsc.org

Cadogan Synthesis Routes

The Cadogan synthesis (or Cadogan-Sundberg indole synthesis) is a reductive cyclization reaction used to generate indoles from o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite (B83602). wikipedia.org The reaction proceeds by deoxygenation of the nitro group to a nitroso group, followed by cyclization onto the alkene to form an N-hydroxyindole intermediate, which is then further deoxygenated to the indole. wikipedia.org

For the target molecule, a plausible precursor would be 1-bromo-2,5-dimethoxy-3-(2-nitrovinyl)benzene.

| Precursor | Reagent | Key Steps |

| 1-Bromo-2,5-dimethoxy-3-(2-nitrovinyl)benzene | Triethyl phosphite (P(OEt)₃) | 1. Deoxygenation of nitro to nitroso |

| 2. Cyclization onto the vinyl group | ||

| 3. Formation of N-hydroxyindole | ||

| 4. Deoxygenation to indole |

This methodology has proven effective for creating a variety of heterocyclic compounds, including carbazoles and indoles. rhhz.netresearchgate.net Microwave heating has been shown to enhance the reaction rate for the Cadogan cyclization step. researchgate.net A significant application of this synthesis was demonstrated in the total synthesis of Tjipanazole E. wikipedia.org

Bartoli Indole Synthesis for Precursors

The Bartoli indole synthesis is a powerful method for forming substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com This reaction has become a preferred route for synthesizing 7-substituted indoles, which are often difficult to prepare using classical methods. researchgate.netresearchgate.net The presence of a bulky substituent ortho to the nitro group is crucial for the reaction's success, as it facilitates the key semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com

To synthesize a precursor for this compound, a suitable starting material would be 1,4-dibromo-2,5-dimethoxy-3-nitrobenzene. The bromine at the position ortho to the nitro group would direct the cyclization, and could potentially be removed in a later step. An important modification by Dobbs uses an ortho-bromine as a directing group that is subsequently removed via radical reduction, providing access to 7-unsubstituted indoles. organic-chemistry.org

| Nitroarene Precursor | Grignard Reagent | Key Features |

| 1-Bromo-2,5-dimethoxy-4-nitrobenzene | Vinylmagnesium bromide | Requires an ortho-substituent (in this case, methoxy) for high yield. wikipedia.org |

| 2,4-Dibromo-1,5-dimethoxy-3-nitrobenzene | Vinylmagnesium bromide | The ortho-bromo group can act as a directing group. organic-chemistry.org |

The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org The flexibility of this method allows for the synthesis of indoles with substitutions on both the carbocyclic and pyrrole (B145914) rings. wikipedia.orgresearchgate.net

Other Cyclization and Ring-Forming Reactions

Beyond the classical named reactions, other cyclization strategies exist for the synthesis of substituted indoles. For example, a multi-step synthesis starting from o-nitrotoluene has been used to produce 6-bromo-indole-3-carbinol. researchgate.net This route involved bromination, condensation, Vilsmeier-Haack formylation, and reduction steps. researchgate.net

Another approach involves the functionalization of a pre-existing indole core. For instance, 4,6-dimethoxy-1H-indole has been used as a starting material to synthesize a variety of derivatives. samipubco.comresearchgate.net In one study, this compound was reacted with chloroacetic acid, and the resulting intermediate was used to build pyrazole (B372694), isoxazole (B147169), and pyrimidine (B1678525) rings fused to the indole nitrogen. samipubco.comresearchgate.net

The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was achieved starting from vanillin (B372448) through a sequence of methylation, nitration, bromination, and a microwave-assisted Cadogan synthesis. chim.it These examples highlight the diverse synthetic pathways available for accessing complex indole structures like this compound, often by combining different synthetic operations to achieve the desired substitution pattern.

Regioselective Bromination Techniques for Indole Cores

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. However, this reactivity presents a challenge in achieving site-selectivity, as positions C-3, C-2, and the benzene (B151609) ring carbons can all react. Directing the bromine atom specifically to the C-6 position of a dimethoxy-substituted indole requires sophisticated synthetic strategies.

The choice of brominating agent is crucial for the successful halogenation of activated indole rings like dimethoxyindoles. Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are common reagents for this purpose, with the optimal choice often depending on the substrate and desired outcome.

NBS is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds, including indoles and other heterocycles. missouri.eduwikipedia.org Its reactivity can be tuned by the choice of solvent. For instance, using a polar solvent like acetonitrile (B52724) (CH₃CN) can enhance the reactivity of NBS as an electrophile, allowing for bromination to occur under milder conditions (e.g., at room temperature) compared to nonpolar solvents like carbon tetrachloride (CCl₄), where reflux temperatures are often required. mdma.ch The NBS/CH₃CN system has been shown to be highly efficient for the regiospecific nuclear bromination of various methoxy-substituted aromatic compounds. mdma.ch

Alternatively, molecular bromine can be an effective reagent. In some cases, comparative studies have shown that reaction with bromine in a suitable solvent is the most effective method. For example, the bromination of one activated dimethoxyindole derivative with bromine in acetic acid afforded the product in 95% yield, whereas the same reaction with NBS resulted in a lower yield of 68%. researchgate.net

The table below summarizes a comparative study of bromination conditions for various methoxy-substituted naphthalenes, illustrating the influence of the solvent on reaction efficiency with NBS.

| Entry | Substrate | Conditions (NBS/Solvent) | Time | Temp (°C) | Product | Yield (%) |

| 1 | 1,4-Dimethoxynaphthalene | NBS / CCl₄ | 3 h | 77 | 2-Bromo-1,4-dimethoxynaphthalene | 95 |

| 2 | 1,4-Dimethoxynaphthalene | NBS / CH₃CN | 1 h | 25 | 2-Bromo-1,4-dimethoxynaphthalene | 96 |

| 3 | 1,5-Dimethoxynaphthalene | NBS / CCl₄ | 48 h | 77 | 4-Bromo-1,5-dimethoxynaphthalene | 89 |

| 4 | 1,5-Dimethoxynaphthalene | NBS / CH₃CN | 3 h | 25 | 4-Bromo-1,5-dimethoxynaphthalene | 92 |

| 5 | 1-Methoxy-5-methylnaphthalene | NBS / CCl₄ | 24 h | 77 | 4-Bromo-1-methoxy-5-methylnaphthalene | 90 |

| 6 | 1-Methoxy-5-methylnaphthalene | NBS / CH₃CN | 2 h | 25 | 4-Bromo-1-methoxy-5-methylnaphthalene | 93 |

Data adapted from a study on the nuclear bromination of methoxyaromatics. mdma.ch

Achieving regioselective bromination at the C-6 position of the indole nucleus is particularly challenging due to the higher intrinsic reactivity of other positions. To overcome this, a common strategy involves the temporary introduction of directing groups that deactivate more reactive sites and steer the electrophile to the desired carbon.

An effective route for the C-6 bromination of an indole scaffold, such as methyl indolyl-3-acetate, involves a three-step process. nih.gov First, electron-withdrawing groups are introduced at the N-1 and C-2 positions. This protection step serves to decrease the nucleophilicity of the pyrrole ring, thereby directing the subsequent electrophilic attack to the benzene portion of the molecule. nih.govresearchgate.net With the protecting groups in place, the intermediate is treated with bromine in a nonpolar solvent like carbon tetrachloride, which leads to the selective bromination at the C-6 position in high yield. nih.gov Finally, the directing groups are removed under specific conditions to afford the desired 6-bromoindole (B116670) derivative. nih.gov This method highlights the power of using protecting groups to override the natural reactivity patterns of the indole core.

Another approach involves an iridium-catalyzed borylation sequence on a pre-existing 6-bromoindole to introduce other functionalities, underscoring the utility of 6-bromoindole as a key synthetic intermediate. researchgate.net

Introduction of Methoxy (B1213986) Substituents

The placement of the two methoxy groups at the C-4 and C-7 positions is a critical architectural feature of the target molecule. The strategy for their introduction typically involves building the indole ring from a pre-functionalized benzene precursor.

A well-established route to the 4,7-dimethoxy-1H-indole core starts from a commercially available, appropriately substituted benzene derivative. tandfonline.com One such synthesis begins with 2,5-dimethoxybenzaldehyde (B135726). tandfonline.com The key steps are as follows:

Nitration : The starting benzaldehyde is nitrated to introduce a nitro group adjacent to one of the methoxy groups, yielding 2,5-dimethoxy-3-nitrobenzaldehyde. tandfonline.com

Condensation : The resulting nitrobenzaldehyde undergoes a Henry condensation with nitromethane (B149229) to form the corresponding β-nitrostyrene derivative, (E)-1,4-dimethoxy-2-nitro-β-(2-nitroethenyl)benzene. tandfonline.com

Reductive Cyclization : The final and crucial step is the reductive cyclization of the dinitro-styrene intermediate. This transformation reduces both nitro groups and facilitates the formation of the indole ring. While methods like using iron in acetic acid or transfer hydrogenation have been reported, high-pressure hydrogenation over a palladium catalyst (Pearlman's catalyst) has been found to be a clean and efficient method suitable for larger-scale operations, affording 4,7-dimethoxy-1H-indole in good yield. tandfonline.com

This multi-step process effectively establishes the required 4,7-dimethoxy substitution pattern on the indole ring system. An alternative cyclization method involves using N-(trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde diethyl acetal, which can be cyclized in refluxing xylene with polyphosphoric acid (PPA). luc.edu

The predominant strategies for synthesizing the 4,7-dimethoxyindole scaffold rely on starting materials where the dimethoxy pattern is already established on the benzene ring precursor. tandfonline.comluc.edu For example, the synthesis beginning with 2,5-dimethoxybenzaldehyde uses a precursor where both methoxy groups are present from the outset. tandfonline.com

This approach can be described as a "simultaneous" introduction relative to the indole synthesis itself, as the methoxy groups are not added one by one to a pre-formed indole core. Attempting a sequential introduction of methoxy groups onto an existing indole ring would be synthetically complex and likely suffer from poor regioselectivity and yield. Therefore, constructing the indole from a pre-functionalized, commercially available building block is the more efficient and common strategy.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing yields and ensuring the purity of the final product. This involves careful selection of reagents, solvents, catalysts, temperature, and reaction times for each step of the synthesis.

The table below outlines the yields for the individual steps in this optimized synthesis.

| Step | Reaction | Reagents/Conditions | Product | Yield (%) |

| 1 | Nitration | HNO₃, HOAc | 2,5-Dimethoxy-3-nitrobenzaldehyde | 58 |

| 2 | Condensation | CH₃NO₂, NH₄OAc, HOAc | (E)-1,4-Dimethoxy-2-nitro-β-(2-nitroethenyl)benzene | 73 |

| 3 | Reductive Cyclization | H₂ (150 psi), 10% Pd(OH)₂/C, THF/HOAc | 4,7-Dimethoxy-1H-indole | 75 |

Data from an improved synthesis of 4,7-dimethoxy-1H-indole. tandfonline.com

For the C-6 bromination step, a regioselective process starting from methyl indolyl-3-acetate demonstrated high efficiency through the use of protecting groups. The yields for the individual steps in this sequence were consistently high.

| Step | Reaction | Reagents/Conditions | Yield (%) |

| 1 | Protection | (CO₂Me)₂, NaH | 82 |

| 2 | Bromination | Br₂, CCl₄ | 86 |

| 3 | Deprotection | NaCN, DMSO | 97 |

Data from a C-6 regioselective bromination study. nih.govresearchgate.net

These examples underscore the importance of methodical optimization to develop robust and efficient synthetic routes for complex molecules like this compound.

Protective Group Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules derived from this compound, the strategic use of protecting groups is crucial for achieving desired chemical transformations with high yields and selectivity. The indole core itself possesses several reactive sites, primarily the nitrogen atom of the pyrrole ring (N-H) and the carbon-bromine bond at the C6 position. The indole N-H proton is acidic and can interfere with a variety of reactions, including those involving strong bases, organometallic reagents, or electrophilic additions intended for other parts of the molecule. Therefore, protection of the indole nitrogen is a common and often necessary strategy to ensure the success of subsequent synthetic steps.

The selection of an appropriate protecting group is dictated by its stability to the reaction conditions planned for the subsequent steps and the ease of its removal under conditions that will not affect the rest of the molecule. For indole derivatives, a variety of N-protecting groups have been developed and utilized.

A notable example of a protective group strategy involves the use of the tert-butyloxycarbonyl (Boc) group. In a synthetic pathway for a 6-bromoindole derivative, a tert-butyloxycarbonyl protective reaction was employed to shield the indole nitrogen. google.com This protection allows for subsequent reactions, such as Friedel-Crafts, amidation, and reduction, to be carried out on other parts of the molecule without interference from the reactive N-H group. google.com The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). It is favored for its robustness under many reaction conditions and its straightforward removal under acidic conditions.

Other commonly used protecting groups for the indole nitrogen include sulfonyl derivatives, such as tosyl (Ts) and benzenesulfonyl (Bs), and benzyl-type groups like benzyl (B1604629) (Bn). The choice among these depends on the specific reaction sequence. For instance, while a Boc group is easily removed with acid, a tosyl group is more robust and typically requires stronger reducing conditions or harsh basic conditions for cleavage.

The table below summarizes common protecting groups for the indole nitrogen, their methods of introduction, and conditions for their removal, which are applicable in the synthesis of this compound derivatives.

| Protecting Group | Name | Introduction Reagents | Deprotection Conditions |

| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP, THF | Trifluoroacetic acid (TFA); or HCl in Dioxane |

| Ts | p-Toluenesulfonyl (Tosyl) | p-Toluenesulfonyl chloride (TsCl), NaH | NaOH, reflux; or Mg/MeOH |

| Bn | Benzyl | Benzyl bromide (BnBr), NaH | Catalytic Hydrogenolysis (H₂, Pd/C) |

| SEM | 2-(Trimethylsilyl)ethoxymethyl | 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl), NaH | Tetrabutylammonium fluoride (B91410) (TBAF); or HCl |

Reactivity and Mechanistic Studies of 6 Bromo 4,7 Dimethoxy 1h Indole

Electrophilic Aromatic Substitution Patterns

The indole (B1671886) nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The rate of electrophilic aromatic substitution for indole is approximately 10¹³ times greater than that of benzene (B151609). pearson.com The position of electrophilic attack is directed by the substituents on the indole ring.

Regioselectivity Induced by Bromine and Methoxy (B1213986) Substituents

The regioselectivity of electrophilic aromatic substitution on the 6-Bromo-4,7-dimethoxy-1H-indole ring is a consequence of the combined electronic effects of the bromine and methoxy groups. Methoxy groups are activating substituents that increase the electron density of the aromatic ring, thereby enhancing its reactivity towards electrophiles. chim.itulakbim.gov.tr Conversely, bromine is a deactivating group. researchgate.net

The methoxy groups at positions 4 and 7 strongly activate the indole ring towards electrophilic attack. The bromine atom at position 6, while generally deactivating, can also direct incoming electrophiles. The interplay of these effects dictates the preferred sites of reaction.

Reactions at C-2, C-3, C-5, and C-7 Positions

The most common site for electrophilic attack on the indole ring is the C-3 position. pearson.combhu.ac.inic.ac.uk This preference is attributed to the greater stability of the resulting cation intermediate, which can be stabilized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene portion of the molecule. bhu.ac.in If the C-3 position is already substituted, electrophilic attack typically occurs at the C-2 position. bhu.ac.in

In the case of this compound, the activating methoxy groups at C-4 and C-7 can influence the regioselectivity. For instance, in some methoxy-activated indoles, electrophilic substitution can be directed to the C-7 position. chim.it Research on various substituted indoles has shown that halogenation can occur at the C-3 position. acs.orgacs.org Furthermore, studies on 4,6-dimethoxyindoles have demonstrated that bromination can occur at the C-2 and C-7 positions, with the regioselectivity influenced by the presence of a deactivating group on the nitrogen atom. chim.it The presence of substituents on the indole ring plays a crucial role in determining the reaction efficiency, with both steric and electronic effects being significant. acs.org

Nucleophilic Substitution Reactions

While electrophilic substitution is the dominant reaction pathway for indoles, nucleophilic substitution reactions can also occur, particularly at positions bearing a good leaving group, such as a halogen. In the case of this compound, the bromine atom at the C-6 position can be displaced by a nucleophile. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions. For instance, with potent nucleophiles like thiophenols, nucleophilic substitution can occur, though it may compete with reduction of the bromoindole. nih.gov The use of copper cyanide in the Rosenmund-von Braun reaction allows for the substitution of bromine with a cyano group. nih.gov The reactivity in nucleophilic substitution can be sensitive to the nature of the halogen and the base used. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold serves as a valuable handle for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules. acs.orgacs.org

Suzuki–Miyaura Coupling at the Bromine Position

The Suzuki–Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The bromine at the C-6 position of this compound can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids. acs.orgnih.gov This reaction is a versatile method for synthesizing 6-aryl-4,7-dimethoxy-1H-indoles. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govnih.gov The efficiency of the coupling can be influenced by the specific catalyst, ligands, and reaction conditions used. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindoles

| Bromoindole Reactant | Boronic Acid | Catalyst/Base | Product | Yield | Reference |

| 3-Bromo-2-(trifluoromethyl)-1H-indoles | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-2-(trifluoromethyl)-1H-indoles | High | nih.gov |

| 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenyl-6H-1,2-oxazines | 77-82% | nih.gov |

| 5-Bromo-3-iodoindole | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-(3-Methoxyphenyl)-3-iodoindole | 94% | thieme-connect.de |

This table presents examples from the literature and may not be specific to this compound.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is another important palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bromine atom at the C-6 position of this compound can be effectively coupled with various terminal alkynes to introduce an alkynyl substituent. chim.it This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govresearchgate.net The Sonogashira reaction provides a direct route to 6-alkynyl-4,7-dimethoxy-1H-indoles, which are valuable intermediates in organic synthesis. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with Bromo-Heterocycles

| Bromo-Heterocycle Reactant | Alkyne | Catalyst System | Product | Yield | Reference |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(Phenylethynyl)-6H-1,2-oxazine | Good | nih.gov |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-((Trimethylsilyl)ethynyl)-6H-1,2-oxazine | Good | nih.gov |

| 5-Bromo-3-iodoindoles | Various alkynes | PdCl₂(PPh₃)₂ / CuI | 3,5-Dialkynylindoles | Moderate to Good | thieme-connect.de |

This table presents examples from the literature and may not be specific to this compound.

Stille Coupling

While specific examples of Stille coupling with this compound are not extensively detailed in the reviewed literature, the reactivity of bromoindoles in such cross-coupling reactions is a well-established principle. The bromine atom at the C6 position serves as a handle for palladium-catalyzed coupling with various organostannanes. This reaction would be expected to proceed under standard Stille conditions, involving a palladium catalyst, a suitable ligand, and a base to facilitate the formation of a new carbon-carbon bond at the C6 position. The electron-donating methoxy groups may influence the reactivity of the aryl bromide, potentially requiring optimization of reaction conditions.

Other Transition Metal-Mediated C-C and C-N Bond Formations

The bromo-substituted indole core is a prime substrate for a variety of other transition metal-mediated cross-coupling reactions beyond Stille coupling. These reactions are fundamental for creating diverse molecular scaffolds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would involve the coupling of this compound with a boronic acid or ester. This is a powerful method for forming C-C bonds and introducing aryl or vinyl substituents at the C6 position.

Heck Coupling: The Heck reaction would enable the introduction of an alkene moiety at the C6 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction provides a direct route to alkynylated indoles by coupling the bromoindole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming C-N bonds. It would allow for the introduction of a wide range of primary and secondary amines at the C6 position of the indole ring. Studies on other bromo-azaindoles have shown that N-protection can influence reaction yields and times, and the choice of base, such as cesium carbonate, is often crucial for tolerating various functional groups. beilstein-journals.org

The general applicability of these transition-metal-catalyzed reactions to haloindoles suggests that this compound would be a viable substrate for these transformations, offering pathways to a wide array of functionalized indole derivatives. nih.govresearchgate.net

Oxidation and Reduction Reactions of the Indole Core

The indole nucleus, while generally aromatic, can undergo oxidation and reduction reactions under specific conditions. For this compound, the methoxy groups can be susceptible to oxidation, potentially leading to the formation of quinone-type structures or undergoing demethylation. The development of methods for the direct C-H arylation of indoles at the C7 position sometimes involves reduction of the indole to an indoline (B122111), followed by oxidation back to the indole after the desired functionalization has occurred. nih.gov

Reduction of the bromo-substituent can be achieved using various reducing agents, which could be a strategic step in a multi-step synthesis. The indole ring itself can be reduced to the corresponding indoline under catalytic hydrogenation conditions.

Cyclization Reactions and Annulation Pathways

This compound can serve as a building block in the synthesis of more complex heterocyclic systems through cyclization and annulation reactions. These reactions often leverage the reactivity of both the indole nitrogen and the carbon framework.

For instance, functional groups introduced at the C6 or C7 positions via cross-coupling reactions can subsequently participate in intramolecular cyclizations to form new rings fused to the indole core. Transition metals such as gold, silver, palladium, and copper are known to catalyze various cycloisomerization and cycloaddition reactions that can be applied to appropriately functionalized indole derivatives. nih.gov

The indole nitrogen can act as a nucleophile in reactions that lead to the formation of new rings. For example, reaction with bifunctional electrophiles can lead to the construction of fused ring systems. The development of multicomponent reactions (MCRs) catalyzed by early- to mid-transition metals also presents opportunities for constructing complex heterocyclic structures from simple precursors, including indole derivatives. researchgate.net

N-Functionalization and N-H Reactivity

The N-H bond of the indole ring in this compound is reactive and can be readily functionalized. This is a common strategy to protect the indole nitrogen during subsequent reactions or to introduce specific functionalities that can modulate the molecule's properties.

N-Alkylation: This can be achieved using alkyl halides or other alkylating agents in the presence of a base.

N-Arylation: The introduction of an aryl group on the indole nitrogen can be accomplished via copper or palladium-catalyzed cross-coupling reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides provides N-acylated indoles.

N-Sulfonylation: The use of sulfonyl chlorides, such as benzenesulfonyl chloride, leads to the formation of N-sulfonylated indoles, a common protecting group strategy. nih.gov

The choice of the N-substituent can significantly influence the regioselectivity of subsequent functionalization reactions on the indole ring. nih.gov

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying heterocyclic compounds. For indoles, C-H functionalization can be directed to various positions on the ring. While the inherent reactivity of the pyrrole (B145914) ring often favors functionalization at the C2 and C3 positions, the use of directing groups on the indole nitrogen can steer the reaction to other positions, including those on the benzene ring. nih.govrsc.org

For this compound, C-H functionalization strategies could potentially target the C2, C3, or C5 positions. The development of rhodium-catalyzed C-H functionalization of indoles with diazo compounds, for example, typically occurs at the C3 position. nih.gov Directing groups on the nitrogen atom can be employed to achieve arylation at the C4, C5, or even the typically less reactive C7 position. nih.gov The electronic properties of the methoxy groups on the benzene ring would likely influence the regioselectivity of such C-H activation processes.

Derivatization Strategies and Analog Synthesis Based on 6 Bromo 4,7 Dimethoxy 1h Indole Core

Diversification at the Bromine Position via Cross-Coupling

The bromine atom at the C6-position of the 6-bromo-4,7-dimethoxy-1H-indole core is a key functional handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, thus allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating biaryl linkages by coupling the bromoindole with various boronic acids or esters. For instance, the reaction of a 6-bromoindole (B116670) derivative with a boronic acid can yield a C6-arylated product. This strategy has been employed in the synthesis of complex molecules, including bis-indoles. chim.it The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Sonogashira Coupling: The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important transformation for functionalizing the C6-position. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, allows for the introduction of alkynyl moieties. This method is particularly useful for constructing rigid, linear extensions to the indole (B1671886) core.

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by reacting the bromoindole with an alkene in the presence of a palladium catalyst. This reaction is valuable for introducing vinyl groups at the C6-position, which can then be further manipulated. For example, 4-ethenyl-1H-pyrazoles have been coupled with 5-bromoindoles using a ligandless palladium-catalyzed Heck reaction to synthesize indole-pyrazole hybrids. researchgate.net

Other Cross-Coupling Reactions: Beyond these common methods, other cross-coupling reactions can also be envisioned for diversifying the C6-position. These may include Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles, and cyanation reactions to install a nitrile group. The reactivity of the C6-bromo position is influenced by the electronic and steric effects of the methoxy (B1213986) groups at the C4 and C7 positions.

Interactive Table: Examples of Cross-Coupling Reactions at the Bromine Position

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 6-Aryl-4,7-dimethoxy-1H-indole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 6-Alkynyl-4,7-dimethoxy-1H-indole |

| Heck | Alkene | Pd(OAc)₂, ligand, base | 6-Alkenyl-4,7-dimethoxy-1H-indole |

Modifications of Methoxy Groups

The two methoxy groups at the C4 and C7 positions of the indole ring offer additional sites for chemical modification, primarily through demethylation to reveal the corresponding hydroxy groups. These hydroxylated indoles can then serve as precursors for further functionalization.

The demethylation of methoxyindoles can be achieved using various reagents. For example, treatment with strong Lewis acids like boron tribromide (BBr₃) is a common method for cleaving methyl ethers. The resulting dihydroxyindole can then be used in subsequent reactions, such as etherification or esterification, to introduce new functional groups. The selective demethylation of one methoxy group over the other can be challenging and may require careful control of reaction conditions or the use of protecting groups.

The electronic properties of the methoxy groups also influence the reactivity of the indole ring. Their electron-donating nature activates the ring towards electrophilic substitution. This property can be exploited to introduce additional substituents onto the indole core.

Functionalization of the Indole Nitrogen Atom

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through various reactions, including alkylation, acylation, and arylation. These modifications can significantly impact the biological activity and physical properties of the resulting compounds.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common derivatization strategy. This can be achieved by reacting the indole with an alkyl halide in the presence of a base. For example, 6-bromoindole can be alkylated with propargyl bromide to introduce a propargyl group, which can then be used in cycloaddition reactions. nih.gov

N-Acylation: Acylation of the indole nitrogen can be accomplished using acyl chlorides or anhydrides. This modification introduces an amide functionality, which can alter the electronic properties of the indole ring and provide a site for further chemical manipulation.

N-Arylation: The introduction of an aryl group at the indole nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides. This strategy is useful for creating more complex molecular architectures.

These N-functionalization reactions are often high-yielding and can be performed under relatively mild conditions, making them attractive for the rapid generation of diverse indole analogs.

Synthesis of Poly-substituted Indole Analogs

The this compound core provides a platform for the synthesis of polysubstituted indole analogs, where multiple positions on the indole ring are functionalized. This can be achieved through a combination of the derivatization strategies discussed above, as well as through other synthetic methods.

One approach involves the sequential functionalization of the different reactive sites on the indole core. For example, one could first perform a cross-coupling reaction at the C6-position, followed by functionalization of the indole nitrogen, and then modification of the methoxy groups. The order of these reactions would need to be carefully planned to ensure compatibility of the various functional groups.

Another approach involves the use of multi-component reactions, where several starting materials are combined in a single step to generate a complex product. For instance, a one-pot synthesis of polysubstituted indoles can be achieved via an indium-promoted hydrohydrazination of terminal alkynes. d-nb.info

The synthesis of polysubstituted indoles allows for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its biological activity or material properties.

Scaffold Hybridization with Other Heterocycles

Hybrid molecules that combine the this compound scaffold with other heterocyclic rings are of significant interest in medicinal chemistry, as they can exhibit synergistic or novel biological activities.

Pyrazole (B372694) Derivatives: Indole-pyrazole hybrids can be synthesized through various methods. One approach involves the reaction of an indole derivative with a pyrazole precursor. For example, 1-[(2-methyl-1H-indol-3-yl)carbonyl] -3- substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized by treating hydrazones with Vilsmeier-Haack reagent. rasayanjournal.co.in Another strategy involves the palladium-catalyzed Heck coupling of bromoindoles with ethenylpyrazoles. researchgate.net Fused indole-pyrazole derivatives have also been prepared in a one-pot synthesis. researchgate.net

Isoxazole (B147169) Derivatives: The synthesis of indole-isoxazole hybrids has been achieved through several routes. One method involves the reaction of an indole-containing intermediate with hydroxylamine (B1172632) hydrochloride to form the isoxazole ring. nih.gov Another approach is the copper(I)-catalyzed reaction of in situ generated nitrile oxides with a propargylated indole derivative. thesciencein.org

Pyrimidine (B1678525) Derivatives: Indole-pyrimidine hybrids can be synthesized by constructing the pyrimidine ring onto an indole precursor. This can be achieved through a Claisen-Schmidt condensation followed by reaction with guanidine (B92328) hydrochloride. researchgate.netresearchgate.net Another method involves the reaction of an indole-appended chloroenal with amidines. richmond.edu

Interactive Table: Synthesis of Indole-Heterocycle Hybrids

| Heterocycle | Synthetic Strategy | Key Reagents |

| Pyrazole | Cyclization | Hydrazones, Vilsmeier-Haack reagent |

| Isoxazole | Cycloaddition | Nitrile oxides, propargylated indole |

| Pyrimidine | Ring formation | Indole-chalcones, guanidine hydrochloride |

Thiadiazole Derivatives: Indole-thiadiazole hybrids have been synthesized by reacting an indole carbohydrazide (B1668358) with Lawesson's reagent to form a thiohydrazide, which is then cyclized with various aryl aldehydes. d-nb.inforesearchgate.net These compounds have shown interesting biological activities. Another approach involves the synthesis of indole-containing 1,2,3-triazole linked 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net

Related Heterocyclic Systems: The versatile reactivity of the this compound core allows for its incorporation into a wide range of other heterocyclic systems. For example, indazole-based thiadiazole derivatives have been synthesized, highlighting the modularity of these synthetic approaches. nih.gov The development of new synthetic methodologies continues to expand the accessible chemical space of indole-based heterocyclic hybrids.

Pyrroloquinoline and Azaindole Integration

The fusion of an additional pyridine (B92270) or quinoline (B57606) ring system onto the indole core leads to the formation of azaindoles and pyrroloquinolines, classes of compounds with significant biological activities. These syntheses often involve multi-step sequences that build the new heterocyclic ring onto the existing indole framework.

Pyrroloquinoline Synthesis:

A viable strategy for constructing a pyrroloquinoline skeleton from a dimethoxy-indole derivative involves the formation and subsequent cyclization of an indolyl chalcone (B49325). While direct examples starting from this compound are not prevalent in the literature, a well-established precedent using a closely related analog, 7-acetyl-4,6-dimethoxy-3-phenylindole, demonstrates the principle. nih.gov This method involves an initial reaction of the acetylated indole with an aryl aldehyde under basic conditions to form a chalcone. The resulting α,β-unsaturated ketone then undergoes an oxidative cyclization using alkaline hydrogen peroxide, which proceeds through an epoxide intermediate that rearranges to form the 5-hydroxy-6-oxopyrroloquinoline product. nih.gov

This synthetic approach highlights a potential pathway for derivatizing this compound. The parent indole would first require functionalization, such as Friedel-Crafts acylation at the C-7 position, to install the necessary acetyl group. The subsequent steps of chalcone formation and oxidative cyclization could then be applied to construct the pyrroloquinoline ring system.

Table 1: Representative Synthesis of a Pyrroloquinoline from a Dimethoxy-Indole Analog nih.gov

| Starting Material | Reagent(s) | Product |

| 7-Acetyl-4,6-dimethoxy-3-phenylindole | 1. Aryl aldehyde, Base2. H₂O₂, Base | 5-Hydroxy-6-oxopyrroloquinoline derivative |

Azaindole Synthesis:

Azaindoles, or pyrrolopyridines, are bioisosteres of indoles where a carbon atom in the benzene (B151609) ring is replaced by nitrogen. nih.gov The synthesis of azaindoles can be approached by constructing the pyrrole (B145914) ring onto a pyridine precursor or by forming the pyridine ring onto an existing indole. Classical indole syntheses such as the Fischer, Bartoli, and Madelung methods are often less effective for creating azaindoles due to the electron-deficient nature of the pyridine starting materials. nih.govuni-rostock.de

Modern methods frequently rely on transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, a palladium-catalyzed Sonogashira reaction between a di-halopyridine and a terminal alkyne, followed by a tandem C-N coupling and cyclization with an amine, can yield 6-azaindoles. organic-chemistry.org Another efficient route involves a Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. organic-chemistry.org

Applying these strategies to this compound would involve leveraging the bromine atom for cross-coupling reactions to build the fused pyridine ring. Alternatively, the indole itself could be derived from a suitably substituted pyridine precursor, although this represents a more complex synthetic design. researchgate.net

Synthesis of Bis-indoles

The synthesis of bis-indoles, specifically bis(indolyl)methanes, is a common derivatization of indole scaffolds. These reactions typically involve the electrophilic substitution at the highly nucleophilic C-3 position of two indole units with an aldehyde or ketone.

For the this compound core, the bromine at C-6 and the methoxy groups at C-4 and C-7 exert significant electronic influence. The methoxy groups are electron-donating, which further enhances the nucleophilicity of the indole ring, particularly at the C-3 position, facilitating the electrophilic substitution reaction.

A general and widely used method is the direct condensation of the indole with an aldehyde, often catalyzed by a Lewis or protic acid. mdpi.com Studies on the closely related 6-bromoindole show that it readily reacts with various aldehydes to form the corresponding bis(indolyl)methanes. For example, the reaction of 6-bromoindole with 2-oxoacetic acid in the presence of an AlCl₃ catalyst yields 2,2-bis(6-bromo-1H-indol-3-yl)acetic acid. mdpi.com Solvent-free methods using microwave irradiation or grinding with a Lewis acid-surfactant catalyst on silica (B1680970) gel have also proven effective and environmentally benign for synthesizing bis-indole derivatives. jchemlett.comrsc.org These methods are directly applicable to this compound, with the expectation of high yields due to the activating effect of the methoxy groups.

Table 2: Selected Examples of Bis-indole Synthesis from 6-Bromoindole mdpi.com

| Indole Reactant | Aldehyde/Ketone Reactant | Catalyst/Conditions | Product |

| 6-Bromo-1H-indole | 2-Oxoacetic acid | AlCl₃, EtOH | 2,2-Bis(6-bromo-1H-indol-3-yl)acetic acid |

| 6-Bromo-1H-indole | 4-Nitrobenzaldehyde | AlCl₃·6H₂O, SDS, Silica gel, Grinding | 3,3'-((4-Nitrophenyl)methylene)bis(6-bromo-1H-indole) |

In a different approach to linking indole units, domino reactions involving arylglyoxals and enamines can lead to the formation of complex 3,7'-bis-indole structures. rsc.org This highlights the versatility of the indole core in constructing intricate molecular architectures through various synthetic strategies.

Theoretical and Computational Investigations of 6 Bromo 4,7 Dimethoxy 1h Indole

Electronic Structure and Aromaticity Calculations (e.g., DFT studies)

This analysis would involve using DFT methods to calculate the molecule's optimized geometry, orbital energies, and electron distribution. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Aromaticity calculations, such as the Nucleus-Independent Chemical Shift (NICS), would quantify the aromatic character of the fused ring system, which is influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom.

Quantum Chemical Descriptors (e.g., Fukui Functions, Charge Distribution Analysis)

To understand the molecule's reactivity, various quantum chemical descriptors would be calculated. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting regions prone to electrophilic and nucleophilic attack. Fukui functions and dual descriptor analysis would further pinpoint the specific atoms most likely to participate in reactions by indicating their susceptibility to nucleophilic, electrophilic, or radical attack. Mulliken or Natural Population Analysis (NPA) would provide the partial charges on each atom, offering insights into the intramolecular charge transfer effects of the substituents.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods are used to model potential reaction pathways for the molecule, such as electrophilic substitution, which is common for indoles. This involves locating the transition state structures for proposed reaction steps and calculating the activation energies. This analysis helps predict the most likely products of a reaction and provides a detailed understanding of the reaction mechanism at a molecular level.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Theoretical simulations of spectra are a vital tool for structural confirmation. By employing methods like Gauge-Including Atomic Orbital (GIAO) for NMR or time-dependent DFT (TD-DFT) for UV-Vis, the chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and electronic transitions (UV-Vis) can be predicted. Comparing these simulated spectra to experimental data helps to validate the computed structure and assign experimental signals.

Conformation Analysis and Molecular Dynamics Simulations

For flexible molecules, a conformational analysis is necessary to identify the most stable three-dimensional arrangements (conformers). This involves systematically rotating the methoxy groups and calculating the potential energy surface. Molecular dynamics (MD) simulations would provide further insight into the dynamic behavior of the molecule over time at a given temperature, showing how it flexes and its methoxy groups rotate, which can influence its interactions with other molecules.

Investigation of Non-Linear Optical (NLO) Properties

The potential for a molecule to be used in optical devices can be assessed by calculating its NLO properties. This involves computing the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Indole (B1671886) derivatives with significant intramolecular charge transfer, often found in molecules with both electron-donating and electron-withdrawing groups, can exhibit large hyperpolarizability values, making them candidates for NLO materials.

Until dedicated computational studies on 6-Bromo-4,7-dimethoxy-1H-indole are conducted and published, a detailed and data-rich analysis as per the requested outline remains an area for future research.

Role of 6 Bromo 4,7 Dimethoxy 1h Indole As a Strategic Building Block

Precursor in the Organic Synthesis of Complex Heterocyclic Architectures

The true power of 6-Bromo-4,7-dimethoxy-1H-indole as a building block lies in its capacity for controlled and selective modification. The carbon-bromine bond at the C-6 position is a key functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the direct installation of new carbon-carbon and carbon-heteroatom bonds, serving as a gateway to intricate molecular designs. The presence of halogen substituents is a particularly advantageous feature, as they serve as versatile handles for further functionalization. acs.org

Table 1: Potential Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Reagent/Catalyst (Example) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Aryl/Vinyl-4,7-dimethoxy-1H-indole |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-4,7-dimethoxy-1H-indole |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | 6-Alkenyl-4,7-dimethoxy-1H-indole |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | 6-Amino-4,7-dimethoxy-1H-indole |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 6-Aryl/Alkyl-4,7-dimethoxy-1H-indole |

Scaffold for Novel Chemical Material Development (e.g., Organic Semiconductors)

The indole (B1671886) moiety is increasingly recognized for its potential in materials science, particularly in the field of organic electronics. nih.gov The electron-rich nature of the indole ring makes it a suitable component for hole-transporting materials used in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

The this compound scaffold is an excellent starting point for developing such materials. The two methoxy (B1213986) groups at the C-4 and C-7 positions are strong electron-donating groups, which increase the highest occupied molecular orbital (HOMO) energy level of the molecule, a desirable characteristic for efficient hole injection and transport. Furthermore, the bromine atom at C-6 provides a reactive site for polymerization or for the attachment of other functional units to fine-tune the material's electronic properties, solubility, and morphology. For example, Suzuki or Stille coupling reactions can be used to create conjugated polymers incorporating the dimethoxy-indole unit, leading to materials with potentially interesting semiconducting or light-emitting properties.

Intermediates for Exploring Structure-Reactivity Relationships in Indole Systems

Understanding how substituents influence the chemical behavior of a core scaffold is a fundamental aspect of physical organic chemistry. This compound serves as an excellent intermediate for systematically probing structure-reactivity relationships in the indole system. acs.org

By using this specific, polysubstituted indole as a reference compound, researchers can dissect the distinct contributions of its functional groups. For example, the rate and regioselectivity of electrophilic substitution (e.g., nitration, formylation, halogenation) can be quantitatively compared against simpler indoles, such as indole itself, 6-bromoindole (B116670), or 4,7-dimethoxyindole. acs.orgacs.org Such studies reveal the interplay between the electron-withdrawing inductive effect of the bromine atom and the powerful electron-donating resonance effect of the two methoxy groups. Research has shown that the electronic nature of substituents can have a significant influence on reaction outcomes, while steric hindrance, particularly at positions adjacent to substituents, also plays a pivotal role. acs.org Comparing the outcomes of reactions on this molecule versus isomers like 5-bromo-4,6-dimethoxy-1H-indole can provide deep insights into how substituent positioning governs reactivity. samipubco.com

Utility in Diversified Compound Libraries for Chemical Exploration

In modern drug discovery and chemical biology, the generation of compound libraries with high structural diversity is crucial for identifying new bioactive molecules. mdpi.com The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules from a common starting point. mdpi.com

This compound is an ideal scaffold for such endeavors. The C-6 bromo position acts as a key diversification point. Starting from this single compound, a vast library can be rapidly generated by employing a range of parallel cross-coupling reactions, each introducing a different chemical moiety (e.g., various aryl, heteroaryl, alkyl, or amino groups). acs.org Further functionalization at other positions, such as the N-1 nitrogen or the electron-rich C-2 and C-3 positions, can add additional layers of complexity and diversity. acs.org This strategy allows for the efficient exploration of the chemical space around the dimethoxy-indole core, facilitating the discovery of compounds with novel biological activities or material properties. mdpi.comnih.gov The ability to build complexity from a well-defined, functionalized core makes this compound a valuable asset in high-throughput chemical synthesis and screening. acs.org

Future Research Directions in 6 Bromo 4,7 Dimethoxy 1h Indole Chemistry

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of more environmentally benign methods for synthesizing complex molecules like 6-Bromo-4,7-dimethoxy-1H-indole. Future research in this area will likely concentrate on several key aspects. One promising avenue is the use of greener solvents, such as water, to replace traditional volatile organic compounds. nih.gov The direct functionalization of indoles in aqueous media is a rapidly growing field that could be adapted for this specific compound. nih.gov

Another critical area is the exploration of biocatalysis. Enzymes, such as tryptophan synthase, offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for indole (B1671886) synthesis and modification. nih.govresearchgate.net Research into engineering enzymes or discovering novel biocatalysts capable of acting on substituted indoles could lead to more sustainable production methods. nih.govacs.orgrsc.org The use of solid acid catalysts, like K-10 montmorillonite, under solvent-free conditions also presents a green and efficient alternative for constructing indole frameworks. acs.org Furthermore, electrochemical methods, which obviate the need for chemical oxidants, are emerging as a powerful green strategy for synthesizing functionalized indole derivatives. rsc.org

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Aqueous Media Synthesis | Performing key synthetic steps in water to reduce organic solvent waste. nih.gov |

| Biocatalysis | Utilizing engineered enzymes for selective bromination or methoxylation steps. nih.govresearchgate.net |

| Solid Acid Catalysis | Employing recyclable solid acids for the core indole ring formation. acs.org |

| Electrosynthesis | Using electrochemical methods for functionalization to avoid chemical oxidants. rsc.org |

Exploration of Novel Catalytic Transformations for Advanced Functionalization

The bromine atom at the C6 position and the electron-rich nature of the 4,7-dimethoxy-substituted ring make this compound a versatile substrate for a wide range of catalytic transformations. Future research will undoubtedly focus on discovering and optimizing novel catalytic methods to further functionalize this scaffold. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and there is significant potential for developing new catalysts with enhanced activity and selectivity for bromoindoles. researchgate.netrsc.orgnih.gov This includes exploring the use of 3d transition metals like manganese, iron, cobalt, nickel, and copper as more sustainable alternatives to precious metals. bohrium.com

The direct C-H functionalization of the indole core represents a highly atom-economical approach to installing new functional groups. nih.govacs.orgresearchgate.net While the C2 and C3 positions are typically more reactive, developing catalysts that can selectively target the less reactive positions of the benzene (B151609) ring in the presence of the existing substituents would be a significant advancement. acs.orgnih.govresearchgate.net Photocatalysis is another burgeoning area that could be applied, for instance, in the carbonylative synthesis of indole derivatives using light as a clean energy source. beilstein-journals.org

Strategies for Highly Regioselective Functionalization at Challenging Positions

Achieving high regioselectivity in the functionalization of polysubstituted indoles is a persistent challenge. For this compound, selectively modifying the C2, C3, or C5 positions without affecting the others requires sophisticated synthetic strategies. The inherent reactivity of the indole nucleus often favors functionalization at the C3 position. researchgate.net However, the development of directing groups that can be temporarily installed on the indole nitrogen or another position to guide a catalyst to a specific C-H bond is a powerful strategy. nih.govresearchgate.net

Future research will likely involve the design of novel, easily attachable and removable directing groups to achieve selective functionalization at the C2, C5, or even the typically less reactive C-H bonds of the benzene ring. acs.orgnih.govresearchgate.net The choice of catalyst and reaction conditions also plays a crucial role in controlling regioselectivity. For example, the acidity of the reaction medium has been shown to influence the outcome of oxidative cross-coupling reactions of N-alkylindoles. uri.eduacs.org Understanding and exploiting the interplay between substrate electronics, steric hindrance, and the catalytic system will be key to unlocking selective transformations at will. nih.gov

| Position | Challenge | Future Strategy |

| C2 | Competing reactivity with C3. | Development of C2-directing groups or specific catalyst systems. thieme-connect.com |

| C3 | Often the most nucleophilic position. | Exploiting inherent reactivity or using blocking groups for other positions. researchgate.net |

| C5 | Requires overcoming the directing effects of existing substituents. | Design of C5-directing groups or exploration of catalyst-controlled functionalization. researchgate.net |

Deeper Mechanistic Understanding of Complex Reaction Pathways

To design more efficient and selective synthetic methods, a thorough understanding of the underlying reaction mechanisms is essential. Future research should leverage a combination of experimental and computational techniques to elucidate the complex pathways involved in the functionalization of this compound. In-situ reaction monitoring, using techniques like NMR spectroscopy, can provide real-time information on the formation of intermediates and byproducts, offering valuable mechanistic insights. researchgate.netspectroscopyonline.com

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying reaction mechanisms. acs.orgacs.orgresearchgate.net DFT calculations can be used to model transition states, rationalize observed regioselectivities, and predict the effect of substituents on reaction outcomes. acs.orgacs.orgnih.govresearchgate.net For instance, DFT studies have been instrumental in understanding the mechanisms of transition-metal-catalyzed C-H functionalization of indoles and the enantioselectivity of certain reactions. nih.govacs.orgnih.gov A deeper mechanistic understanding will enable the rational design of improved catalysts and reaction conditions.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of modern technologies like flow chemistry and automated synthesis holds immense promise for the efficient and reproducible synthesis of this compound and its derivatives. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better temperature control, and the ability to handle reactive intermediates. nih.govucsb.eduresearchgate.net The application of flow technology to indole synthesis has already been demonstrated and could be adapted for the multi-step synthesis of this specific compound, potentially leading to higher yields and purity. mdpi.comgalchimia.com

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, can dramatically accelerate the discovery and optimization of new reactions. researchgate.netnih.govwikipedia.orgchemspeed.comchemistryworld.com Such platforms enable high-throughput screening of reaction conditions, allowing for the rapid identification of optimal parameters for the synthesis and functionalization of this compound. nih.gov The combination of flow chemistry and automated synthesis can create powerful, integrated systems for the on-demand production of complex molecules. researchgate.net

Advanced Computational Modeling for Predictive Chemical Synthesis

The ultimate goal in synthetic chemistry is to predict the outcome of a reaction before it is ever run in the lab. Advanced computational modeling is bringing this goal closer to reality. For a molecule like this compound, predictive modeling could be transformative. Machine learning models, trained on large datasets of chemical reactions, are being developed to predict regioselectivity with increasing accuracy. rsc.orgchemrxiv.orgresearchgate.net

Future research will focus on developing more sophisticated models that can account for the subtle electronic and steric effects of the bromo and dimethoxy substituents. These models could be used to predict the most likely site of reaction for a given set of reagents and conditions, thereby guiding synthetic planning and reducing the need for extensive experimental screening. rsc.org Computational tools can also aid in the de novo design of catalysts specifically tailored for the functionalization of this indole derivative. By combining physics-based models with machine learning, it will become increasingly possible to design efficient and selective synthetic routes in silico. rsc.orgresearchgate.net

Q & A

How can researchers optimize the synthesis of 6-Bromo-4,7-dimethoxy-1H-indole to minimize competing substitution patterns?

Methodological Answer:

The synthesis of this compound requires careful control of bromination and methoxylation steps. For bromination, N-bromosuccinimide (NBS) in dichloromethane at 0–5°C is recommended to achieve selective bromination at the 6-position, as demonstrated in analogous dibromo-methoxy indole syntheses . Methoxylation can be performed via nucleophilic substitution using sodium methoxide in anhydrous DMF, ensuring inert conditions to prevent demethylation. To minimize side reactions (e.g., over-bromination or para-substitution), monitor reaction progress using TLC (e.g., 70:30 EtOAc:hexanes, Rf ≈ 0.30) and optimize stoichiometry via iterative trials with incremental reagent additions .

What analytical techniques are critical for confirming the regiochemical structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to verify substitution patterns. For example, methoxy groups typically resonate at δ 3.7–4.0 ppm, while aromatic protons adjacent to bromine show deshielding (δ 7.1–7.3 ppm). Compare with spectra of similar compounds (e.g., 6,7-dibromo-4-methoxyindole ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] expected at m/z 272.0004 for CHBrNO) and isotopic patterns for bromine .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL or OLEX2 for refinement. For example, SHELXL’s robust handling of heavy atoms (Br) ensures accurate bond-length validation .

How should researchers address conflicting 1H^{1}\text{H}1H NMR data during structural assignments?

Methodological Answer:

Conflicting NMR data may arise from dynamic effects (e.g., tautomerism) or impurities. To resolve this:

- Perform 2D NMR (COSY, HSQC) to correlate coupled protons and assign overlapping signals.

- Compare experimental data with computed shifts using DFT-based tools (e.g., ACD/Labs or ChemDraw).

- Cross-validate with X-ray structures, which provide unambiguous positional data for bromine and methoxy groups . If crystallography is impractical, use NOESY to probe spatial proximity of substituents .

What strategies improve crystallinity of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection : Recrystallize from a 1:1 ethyl acetate/hexane mixture, which promotes slow evaporation and ordered crystal growth.

- Temperature Gradient : Use a gradient from 50°C to room temperature over 24 hours to reduce lattice defects.

- SHELXL Refinement : Employ anisotropic displacement parameters for bromine and methoxy groups to refine thermal motion and occupancy. SHELXL’s robust handling of twinned data is critical for high-resolution structures .

How do electronic effects of substituents influence cross-coupling reactivity in this compound?

Methodological Answer:

- Methoxy Groups : Electron-donating methoxy groups activate the indole ring at positions ortho/para, facilitating Suzuki-Miyaura coupling at the 6-bromo site.

- Bromine : The electron-withdrawing bromine at C6 enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols.

- Optimization : Use Pd(PPh)/KCO in dioxane/water (4:1) for Suzuki couplings, as demonstrated in analogous triazole-indole syntheses .

What are best practices for regioselective functionalization of the indole core in this compound?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the N-H indole, directing functionalization to C2 or C3.

- Protection/Deprotection : Temporarily protect the indole nitrogen with a Boc group to suppress competing reactions during C-H activation .

- Cross-Coupling : Prioritize C6 bromine for Buchwald-Hartwig amination or Ullmann coupling, leveraging its inherent reactivity .

How can researchers evaluate the antioxidant activity of this compound in vitro?

Methodological Answer:

- DPPH Assay : Dissolve the compound in ethanol (0.1 mM) and mix with DPPH radical solution. Measure absorbance at 517 nm after 30 minutes; calculate IC values against ascorbic acid controls.

- FRAP Assay : Monitor Fe-TPTZ reduction at 593 nm. Compare with trolox standards to quantify ferric ion reduction capacity.

- Cell-Based ROS Assay : Use DCFH-DA in HEK293 cells to measure intracellular ROS scavenging. Normalize to untreated controls and validate with LC-MS to rule out cytotoxicity .

How should researchers analyze reaction byproducts and impurities in this compound synthesis?

Methodological Answer:

- TLC and HPLC : Use silica TLC (EtOAc:hexanes) to detect non-polar impurities. For polar byproducts, employ reverse-phase HPLC with a C18 column (ACN/water gradient).

- GC-MS : Identify volatile side products (e.g., demethylated intermediates) via electron ionization.

- Isotopic Pattern Analysis : Leverage HRMS to distinguish bromine-containing byproducts (e.g., di-brominated species) based on / isotopic splits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.